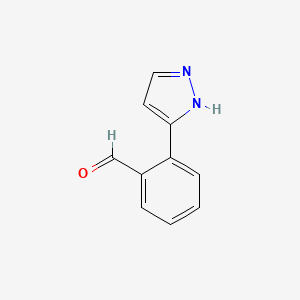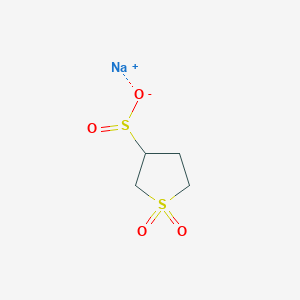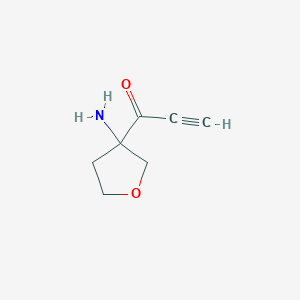![molecular formula C11H14O B13159959 2-[(2-Ethylphenyl)methyl]oxirane CAS No. 62826-23-7](/img/structure/B13159959.png)
2-[(2-Ethylphenyl)methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Ethylphenyl)methyl]oxirane is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a 2-ethylphenylmethyl group. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Ethylphenyl)methyl]oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-[(2-Ethylphenyl)methyl]styrene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the chlorohydrin process. This involves the reaction of 2-[(2-Ethylphenyl)methyl]styrene with chlorine and water to form a chlorohydrin intermediate, which is then treated with a base to yield the oxirane.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(2-Ethylphenyl)methyl]oxirane undergoes various types of chemical reactions, including:
Ring-Opening Reactions: The strained oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include water, alcohols, and amines.
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the oxirane ring can yield the corresponding alcohols.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as water, alcohols, and amines under acidic or basic conditions.
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Ring-Opening: Formation of β-hydroxyalkyl derivatives.
Oxidation: Formation of diols or other oxygenated compounds.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
2-[(2-Ethylphenyl)methyl]oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of epoxy resins, coatings, and adhesives due to its reactive oxirane ring.
Mécanisme D'action
The mechanism of action of 2-[(2-Ethylphenyl)methyl]oxirane primarily involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including nucleophiles such as water, alcohols, and amines, resulting in the formation of β-hydroxyalkyl derivatives. These reactions are often catalyzed by acids or bases, which facilitate the nucleophilic attack on the oxirane ring.
Comparaison Avec Des Composés Similaires
2-Methyl-2-phenyloxirane: Similar structure with a methyl group instead of an ethyl group.
2-Phenyl-1,2-epoxypropane: Similar structure with a propyl group instead of an ethyl group.
2-[(2-Methylphenoxy)methyl]oxirane: Similar structure with a methoxy group instead of an ethyl group.
Uniqueness: 2-[(2-Ethylphenyl)methyl]oxirane is unique due to the presence of the 2-ethylphenylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
62826-23-7 |
|---|---|
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2-[(2-ethylphenyl)methyl]oxirane |
InChI |
InChI=1S/C11H14O/c1-2-9-5-3-4-6-10(9)7-11-8-12-11/h3-6,11H,2,7-8H2,1H3 |
Clé InChI |
BSGZGFZOVRAOPH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1CC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13159946.png)


